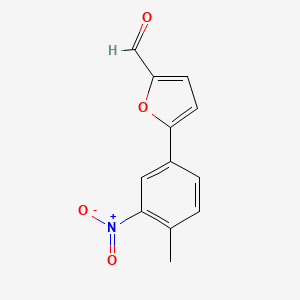

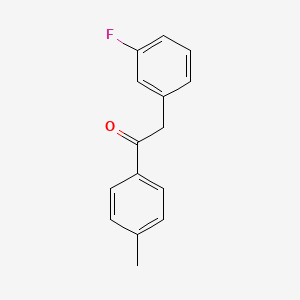

2-(3-Fluorophenyl)-1-(p-tolyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-Fluorophenyl)-1-(p-tolyl)ethanone is not directly studied in the provided papers. However, the papers do discuss related compounds which can provide insights into the chemical behavior and properties that might be expected for this compound. For instance, the first paper investigates a molecule with a similar fluorophenyl group and an ethanone moiety, which could suggest similar reactivity and molecular interactions for this compound .

Synthesis Analysis

While the synthesis of this compound is not explicitly described, the second paper discusses a photoremovable protecting group for carboxylic acids, which is based on a phenyl ethanone structure . This suggests that the methods used for synthesizing and manipulating similar compounds could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The first paper provides an analysis of a molecule with a fluorophenyl group and an ethanone fragment, which includes optimized molecular structure and vibrational frequencies . Although the exact structure differs from this compound, the general approach to studying the molecular structure could be applied to our compound of interest, potentially yielding information about its geometry and electronic distribution.

Chemical Reactions Analysis

The second paper introduces a photoremovable protecting group based on a phenyl ethanone structure . This indicates that the phenyl ethanone moiety can participate in chemical reactions that allow it to be attached and removed from other functional groups, such as carboxylic acids. This could imply that this compound may also be amenable to similar chemical modifications.

Physical and Chemical Properties Analysis

The first paper's analysis of a related compound includes the calculation of the first hyperpolarizability, which is relevant to nonlinear optics, and suggests that the carbonyl group is the most reactive part of the molecule due to its electronegativity . This information could be extrapol

Scientific Research Applications

Molecular Structure and Vibrational Analysis

Research has explored the molecular structure, vibrational frequencies, and vibrational assignments of compounds structurally related to "2-(3-Fluorophenyl)-1-(p-tolyl)ethanone" using both experimental and theoretical methods. These studies often employ computational chemistry techniques to predict the geometry, electronic properties, and potential reactivity of these compounds. For example, the molecular structure and vibrational analysis of related compounds have been thoroughly investigated, demonstrating their potential in understanding chemical bonding and molecular electronics (Mary et al., 2015).

Nonlinear Optics and Molecular Docking

Some derivatives have been studied for their role in nonlinear optics, indicated by calculations of their first hyperpolarizability. Molecular docking studies suggest these compounds may exhibit inhibitory activity against specific proteins, suggesting potential anti-neoplastic properties (Mary et al., 2015).

Antimicrobial Activity

Synthetic efforts have led to compounds that exhibit varying levels of antibacterial and antioxidant activities, highlighting the importance of these molecules in developing new therapeutic agents (Sarac, 2020). These activities are crucial for addressing antibiotic resistance and finding novel compounds with effective mechanisms of action against pathogens.

Enantioselective Synthesis for Medical Applications

Research into enantioselective synthesis methods for producing chiral molecules related to "this compound" demonstrates the potential for creating specific enantiomers of pharmaceutical importance. This approach can lead to the development of drugs with improved efficacy and reduced side effects (ChemChemTech, 2022).

properties

IUPAC Name |

2-(3-fluorophenyl)-1-(4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO/c1-11-5-7-13(8-6-11)15(17)10-12-3-2-4-14(16)9-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMCKZVZAKFLKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyanocyclopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2520328.png)

![Methyl (2R)-2-[(2-aminoacetyl)amino]pentanoate;hydrochloride](/img/structure/B2520331.png)

![Ethyl 4-[[2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2520332.png)

![5-[(3-formyl-1H-indol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B2520336.png)

![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-morpholin-4-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2520340.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2520345.png)

![2-{4-[4-Pyridin-4-YL-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-YL]-phenoxymethyl}-quinoline](/img/structure/B2520347.png)